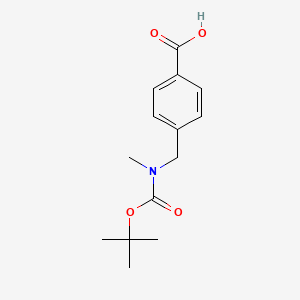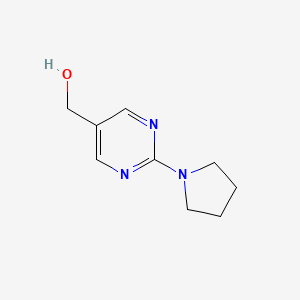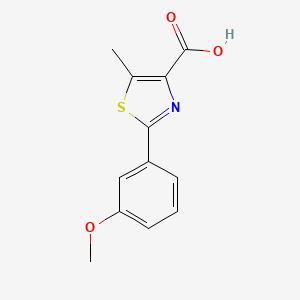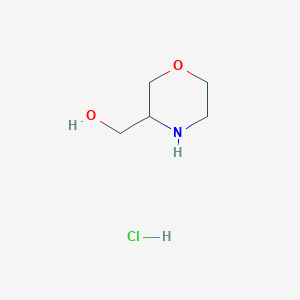
4-(((tert-ブトキシカルボニル)(メチル)アミノ)メチル)安息香酸
説明
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is a compound used in various chemical syntheses. It is the tert-butoxycarbonyl (Boc) protected form of 4-(aminomethyl)benzoic acid. This compound is often employed as a reagent in the synthesis of indoleamide derivatives and aminopyridine-derived amides .
科学的研究の応用
This compound has several applications in scientific research:
作用機序
Target of Action
It is known that this compound is used as a reagent in the synthesis of various bioactive compounds .
Mode of Action
It is known that this compound is a boc-protected form of 4-(aminomethyl)benzoic acid . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is used to protect amines from unwanted reactions during a multi-step synthesis .
Biochemical Pathways
It is known that this compound is used as a reagent in the synthesis of indoleamide derivatives as ep2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors . These compounds are involved in various biochemical pathways related to inflammation and energy metabolism, respectively .
Pharmacokinetics
As a boc-protected compound, it is likely to have good stability and resistance to metabolic degradation until the boc group is selectively removed in a subsequent reaction step .
Result of Action
As a reagent in the synthesis of bioactive compounds, its effects would be largely determined by the properties of the final compounds it is used to produce .
Action Environment
It is known that this compound is stable under normal room temperature conditions when sealed in a dry environment .
生化学分析
Biochemical Properties
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of indoleamide derivatives, which are EP2 antagonists with high selectivity . Additionally, it is involved in the synthesis of aminopyridine-derived amides, which act as nicotinamide phosphoribosyltransferase inhibitors . These interactions highlight the compound’s importance in modulating biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s role in synthesizing EP2 antagonists can impact prostaglandin signaling pathways, which are crucial for inflammation and pain responses . Additionally, its involvement in synthesizing nicotinamide phosphoribosyltransferase inhibitors can affect cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the compound’s interaction with nicotinamide phosphoribosyltransferase can inhibit this enzyme, affecting the NAD+ biosynthesis pathway and altering cellular metabolism . These molecular mechanisms underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under standard laboratory conditions but may degrade under extreme temperatures or prolonged exposure to light . These temporal effects must be considered when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For example, its interaction with nicotinamide phosphoribosyltransferase affects the NAD+ biosynthesis pathway, which is critical for cellular energy production and metabolism . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. For instance, its distribution in specific tissues can affect its therapeutic efficacy and potential side effects . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapy.
Subcellular Localization
The subcellular localization of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the mitochondria can affect cellular energy production and metabolism . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
準備方法
The synthesis of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid typically involves the protection of 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as potassium carbonate under cooling conditions . Industrial production methods may involve similar protection strategies but on a larger scale, ensuring the purity and yield of the final product.
化学反応の分析
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc group can be replaced under acidic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild conditions.
類似化合物との比較
Similar compounds to 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid include:
4-[(tert-Butoxycarbonylamino)methyl]benzoic acid: This compound is also Boc-protected and used in similar synthetic applications.
4-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbenzoic acid: Another Boc-protected derivative used in chemical syntheses.
4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: A related compound with a similar Boc protection used in different synthetic routes.
These compounds share the Boc protection strategy, which highlights their utility in protecting amine groups during complex chemical syntheses.
特性
IUPAC Name |
4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFUNNWVQIDCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625693 | |
| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210963-04-5 | |
| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)


![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)



![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)
